6-Tert-butyl-3-formylchromone
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Overview
Description
6-Tert-butyl-3-formylchromone is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It is a derivative of chromone, a naturally occurring oxygen heterocyclic compound widely distributed in plants. Chromones form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Tert-butyl-3-formylchromone can be synthesized through various methods. One common synthetic route involves the reaction of 6-tert-butyl-4-oxo-4H-chromene-3-carbaldehyde with appropriate reagents under controlled conditions . The reaction typically requires specific solvents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-formylchromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromone derivatives .
Scientific Research Applications
6-Tert-butyl-3-formylchromone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-formylchromone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Tert-butyl-3-formylchromone can be compared with other similar compounds, such as:
3-Formylchromone: Lacks the tert-butyl group, leading to different chemical and biological properties.
6-Chloro-3-formylchromone: Contains a chlorine atom instead of a tert-butyl group, resulting in distinct reactivity and applications.
3-Formylchromone derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to other chromone derivatives .
Properties
IUPAC Name |
6-tert-butyl-4-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(2,3)10-4-5-12-11(6-10)13(16)9(7-15)8-17-12/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZZADBHAIDFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725261 |
Source
|
Record name | 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288399-61-1 |
Source
|
Record name | 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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